2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide
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Overview
Description
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide is a chemical compound with the molecular formula C13H16BrNO4 It is known for its unique structure, which includes a bromo group, an ethoxy group, and a formyl group attached to a phenoxy ring, along with a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide typically involves the following steps:
Bromination: The starting material, 2-ethoxy-4-formylphenol, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 2-position.
Etherification: The brominated intermediate is then subjected to etherification with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate to form the ethoxy group.
Formylation: The formyl group is introduced through a formylation reaction, often using formic acid or a formylating agent like Vilsmeier-Haack reagent.
Acetamidation: Finally, the compound is reacted with N,N-dimethylacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetic acid.
Reduction: 2-(2-bromo-6-ethoxy-4-hydroxyphenoxy)-N,N-dimethylacetamide.
Substitution: 2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide derivatives with various substituents replacing the bromo group.
Scientific Research Applications
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and formyl groups can influence its reactivity and binding affinity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of the dimethylacetamide moiety.
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide: Lacks the N,N-dimethyl group, making it less bulky.
Uniqueness
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide is unique due to the presence of the dimethylacetamide group, which can enhance its solubility and reactivity compared to similar compounds
Properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-4-18-11-6-9(7-16)5-10(14)13(11)19-8-12(17)15(2)3/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLPYDYRJGFXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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